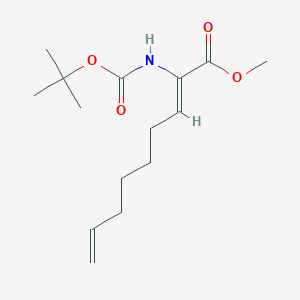
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Übersicht
Beschreibung
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate is a synthetic compound that has garnered interest in the field of organic synthesis, particularly as a building block in peptide chemistry. This article aims to explore its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a (Z) configuration indicating the geometric arrangement of its double bonds, specifically at positions 2 and 8 of a nine-carbon chain. The presence of the boc-amino group signifies that it is a protected amino acid derivative, which is commonly utilized in peptide synthesis. This structural complexity contributes to its reactivity and potential biological applications.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps that may include:
- Formation of the Boc-protected amino acid : The Boc (tert-butyloxycarbonyl) group is commonly used to protect amino groups during synthesis.
- Creation of the diene structure : This can be achieved through various methods such as metathesis or other coupling reactions.
The compound serves as an intermediate in reactions that lead to more complex molecules, particularly in the synthesis of cyclic structures or in peptide coupling reactions .
Case Study 1: Synthesis and Evaluation of Related Compounds
A study focusing on the synthesis of bicyclic γ-lactams from related compounds demonstrated that modifications in the structure could significantly affect biological activity. The research highlighted that compounds with similar diene structures exhibited varying degrees of reactivity and biological efficacy depending on their substituents and stereochemistry .
Case Study 2: Anticancer Potential
Research has indicated that derivatives of compounds with diene functionalities often show promising anticancer activity. For instance, certain analogs have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound could be further investigated for similar effects .
Summary of Findings
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Synthesis Method | Involves Boc protection and formation of diene structure |
| Biological Applications | Potential antitumor activity and enzyme inhibition |
| Related Research | Studies on bicyclic compounds and anticancer properties |
Eigenschaften
IUPAC Name |
methyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,16,18)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISVGDQXMLRIB-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\CCCCC=C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















